1-Chloro-1,3-butadiyne
Overview
Description
1-Chloro-1,3-butadiyne, also known as chlorodiacetylene, is an organic compound with the molecular formula C₄HCl. It is a member of the butadiyne family, characterized by a triple bond between carbon atoms.
Preparation Methods
1-Chloro-1,3-butadiyne can be synthesized through several methods. One common synthetic route involves the dehydrochlorination of dichlorobutene. This process typically occurs in the gas phase, where dichlorobutene is subjected to high temperatures and a dehydrochlorinating agent . Industrial production methods often involve similar processes but on a larger scale, ensuring the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
1-Chloro-1,3-butadiyne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Cycloaddition: The compound can undergo cycloaddition reactions, forming cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,3-butadiyne has several applications in scientific research:
Medicine: While not widely used in medicine, its derivatives are being explored for therapeutic purposes.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-chloro-1,3-butadiyne involves its reactivity with various molecular targets. The compound’s triple bond and chlorine atom make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions often involve the formation of new bonds and the release of energy, which can be harnessed for various applications .
Comparison with Similar Compounds
1-Chloro-1,3-butadiyne can be compared to other similar compounds, such as:
1,3-Butadiene: A simple diene with two double bonds, used primarily in the production of synthetic rubber.
2-Chloro-1,3-butadiene (Chloroprene): Used in the production of neoprene rubber, known for its elasticity and chemical resistance.
2-Methyl-1,3-butadiene (Isoprene): Another diene used in the production of synthetic rubber.
Properties
IUPAC Name |
1-chlorobuta-1,3-diyne | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl/c1-2-3-4-5/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGPGUPUPETAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976367 | |
Record name | 1-Chlorobuta-1,3-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6089-44-7 | |
Record name | 1,3-Butadiyne, 1-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chlorobuta-1,3-diyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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